Benzyl 2-methyl-5-oxo-7-phenyl-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
This compound belongs to the 1,4,5,6,7,8-hexahydroquinoline class, characterized by a partially hydrogenated quinoline core. Its structure includes a benzyl ester at position 3, a methyl group at position 2, a phenyl group at position 7, and a pyridin-3-yl substituent at position 3.
Properties
IUPAC Name |
benzyl 2-methyl-5-oxo-7-phenyl-4-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O3/c1-19-26(29(33)34-18-20-9-4-2-5-10-20)27(22-13-8-14-30-17-22)28-24(31-19)15-23(16-25(28)32)21-11-6-3-7-12-21/h2-14,17,23,27,31H,15-16,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXDDGUHMYOCCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CN=CC=C4)C(=O)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following comparison focuses on substituent effects, physicochemical properties, and spectral characteristics of closely related hexahydroquinoline derivatives. Key differences arise from variations at positions 2, 4, 7, and the ester group.
Table 1: Substituent Variations and Melting Points
Table 2: Spectral Data Trends (1H NMR)
Key Research Findings
- Electronic Effects : Pyridin-3-yl and nitrophenyl substituents at position 4 significantly alter electron density, impacting reactivity and intermolecular interactions. Nitro groups enhance thermal stability (melting points ~150°C) , while pyridine moieties may improve solubility in polar solvents .
- Biological Relevance : Fluorinated analogs (e.g., 2-fluoro-4-(trifluoromethyl)phenyl) demonstrate anti-inflammatory activity, suggesting that the target compound’s pyridine group could synergize with its ester functionality for similar applications .
- Synthetic Flexibility : Benzyl esters are widely used due to ease of deprotection, whereas methyl or ethyl esters (e.g., in ) offer simpler synthetic pathways but reduced steric hindrance .
Structural and Methodological Insights
- Crystallography: SHELX and OLEX2 are critical for resolving hexahydroquinoline structures, particularly for analyzing puckering conformations and hydrogen-bonding networks .
- Spectroscopy : 13C NMR reliably distinguishes between ester carbonyls (170–175 ppm) and ketones (200–210 ppm), as seen in analogs .
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